Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate
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Overview
Description
Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate is an organic compound with the molecular formula C13H14O4. It belongs to the class of chroman derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with methyl 3,4-dihydroxybenzoate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the compound, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate inflammatory pathways by interacting with key enzymes and receptors involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate
- Methyl 4-oxochroman-8-carboxylate
- Ethyl 2,2-Dimethyl-4-oxochroman-8-carboxylate
Uniqueness
Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C13H14O4 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-4-oxo-3H-chromene-8-carboxylate |
InChI |
InChI=1S/C13H14O4/c1-13(2)7-10(14)8-5-4-6-9(11(8)17-13)12(15)16-3/h4-6H,7H2,1-3H3 |
InChI Key |
NAAYQRVGUAIAAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C(=CC=C2)C(=O)OC)C |
Origin of Product |
United States |
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